N-(2-phenylpropan-2-yl)hydroxylamine
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Overview
Description
N-(2-phenylpropan-2-yl)hydroxylamine is an organic compound with the molecular formula C9H13NO It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-phenylpropan-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of N-(2-phenylpropan-2-yl)nitroamine using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the reaction of N-(2-phenylpropan-2-yl)amine with hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis . Additionally, the purification of the compound is achieved through crystallization or distillation techniques to ensure high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylpropan-2-yl)hydroxylamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: N-(2-phenylpropan-2-yl)nitrosoamine.
Reduction: N-(2-phenylpropan-2-yl)amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound.
Scientific Research Applications
N-(2-phenylpropan-2-yl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-phenylpropan-2-yl)hydroxylamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The compound’s hydroxylamine group is crucial for its activity, as it can form stable complexes with metal ions and other reactive species .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylpropan-2-yl)amine: A related compound with similar structural features but lacking the hydroxylamine group.
N-(2-phenylpropan-2-yl)nitrosoamine: An oxidized derivative of N-(2-phenylpropan-2-yl)hydroxylamine.
N-(2-phenylpropan-2-yl)nitroamine: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-9(2,10-11)8-6-4-3-5-7-8/h3-7,10-11H,1-2H3 |
InChI Key |
HIXYOEVOSSWCIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NO |
Origin of Product |
United States |
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